Cas no 78148-59-1 ((-)-Anymol)

(-)-Anymol structure
Productnaam:(-)-Anymol
(-)-Anymol Chemische en fysische eigenschappen
Naam en identificatie
-
- (-)-(1'S,2R)-alpha-bisabolol
- (-)-(1'S,6R,S)-alpha-Bisabolol
- (-)-(4S,8R)-8-epi-alpha-bisabolol
- (-)-(4S,8R)-epi-alpha-Bisabolol
- (-)-anymol
- (+)-6S,7R-alpha-Bisabolol
- alpha-bisabolol
- beta-Bisabolol
- Bisabolol
- dragosantol
- 78148-59-1
- (-)-8-EPI-.ALPHA.-BISABOLOL
- alpha-Bisabolol, (-)-epi-
- epi-alpha-Bisabolol, (-)-(4S,8R)-
- EPI-.ALPHA.-BISABOLOL, (-)-(4S,8R)-
- rel-(I+/-R,1S)-I+/-,4-Dimethyl-I+/--(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol
- epi-alpha-Bisabolol
- CHEMBL477832
- (-)-epi-alpha-Bisabolol [MI]
- UNII-37VB7WIC8L
- 3-CYCLOHEXENE-1-METHANOL, .ALPHA.,4-DIMETHYL-.ALPHA.-(4-METHYL-3-PENTEN-1-YL)-, (.ALPHA.R,1S)-
- DTXSID301140604
- RGZSQWQPBWRIAQ-HUUCEWRRSA-N
- 3-Cyclohexene-1-methanol, alpha,4-dimethyl-alpha-(4-methyl-3-penten-1-yl)-, (alphaR,1S)-
- (-)-EPI-.ALPHA.-BISABOLOL [MI]
- (-)-(1'S,2R)-.ALPHA.-BISABOLOL
- Anymol
- (-)-(4S,8R)-EPI-.ALPHA.-BISABOLOL
- epi-.alpha.-Bisabolol
- (-)-8-epi-alpha-Bisabolol
- (+)-anymol
- .ALPHA.-BISABOLOL, (-)-EPI-
- 6-epi-.alpha.-Bisabolol
- 37VB7WIC8L
- SCHEMBL12414344
- BDBM50608337
- 3-Cyclohexene-1-methanol, a,4-dimethyl-a-(4-methyl-3-penten-1-yl)-, (aR,1S)-; 3-Cyclohexene-1-methanol, a,4-dimethyl-a-(4-methyl-3-pentenyl)-, (aR,1S)- (9CI); 3-Cyclohexene-1-methanol, a,4-dimethyl-a-(4-methyl-3-pentenyl)-, [R-(R*,S*)]-; (aR,1S)-a,4-Dimet
- Q27256708
- (-)-epi-alpha-Bisabolol
- (-)-EPI-.ALPHA.-BISABOLOL
- (2R)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
- (R)-6-Methyl-2-((S)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol
- (-)-Anymol
-
- Inchi: InChI=1S/C15O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14
- InChI-sleutel: KESYUAVBXRRAFM-UHFFFAOYSA-N
- LACHT: [#6]\[#6](-[#6])=[#6]\[#6]-[#6]C([#6])([#8])[#6]-1-[#6]-[#6]-[#6](-[#6])=[#6]-[#6]-1 |c:13|
Berekende eigenschappen
- Exacte massa: 222.198365449Da
- Monoisotopische massa: 222.198365449Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 284
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 20.2Ų
- XLogP3: 3.8
(-)-Anymol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | A697860-10mg |
(-)-Anymol |
78148-59-1 | 10mg |
$ 1442.00 | 2023-04-19 | ||
TRC | A697860-2.5mg |
(-)-Anymol |
78148-59-1 | 2.5mg |
$ 391.00 | 2023-04-19 | ||
TRC | A697860-1mg |
(-)-Anymol |
78148-59-1 | 1mg |
$ 181.00 | 2023-04-19 | ||
TRC | A697860-5mg |
(-)-Anymol |
78148-59-1 | 5mg |
$ 741.00 | 2023-04-19 |
(-)-Anymol Gerelateerde literatuur
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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